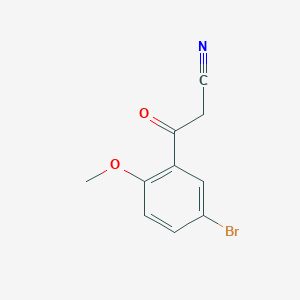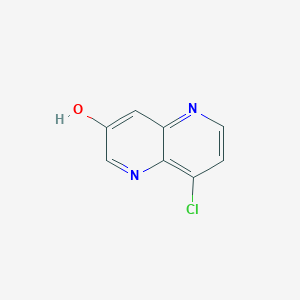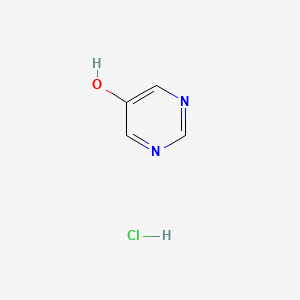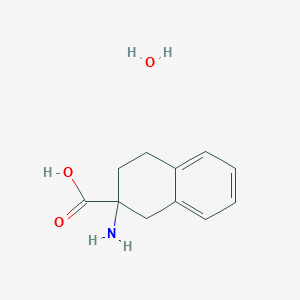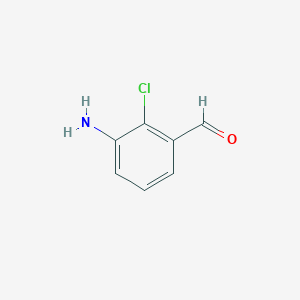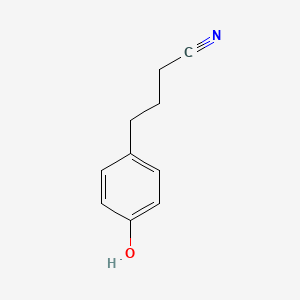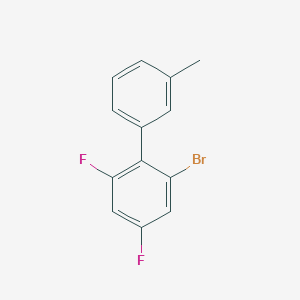
2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl
Vue d'ensemble
Description
2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl is a chemical compound with the molecular formula C13H9BrF2 . It has a molecular weight of 283.11 .
Synthesis Analysis
The synthesis of biphenyl compounds like 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl consists of two benzene rings linked at the [1,1’] position . The average mass of the molecule is 283.111 Da, and its monoisotopic mass is 281.985565 Da .Chemical Reactions Analysis
Biphenyl compounds like 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo protodeboronation . This process involvesApplications De Recherche Scientifique
Synthesis and Industrial Applications
2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. Its practical synthesis has been explored to enhance the efficiency of producing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The development of a practical pilot-scale method for its preparation highlights its significance in the pharmaceutical industry, offering an alternative to costly and hazardous traditional methods. The synthesis involves bromination of 2-fluoroaniline, showcasing the compound's role in simplifying production processes for important pharmaceuticals (Qiu et al., 2009).
Environmental Studies and Brominated Compounds
Research on brominated flame retardants (BFRs), including substances similar in structure to this compound, provides insights into environmental contamination and toxicity. Studies on 2,4,6-Tribromophenol, a brominated compound, offer valuable information on the environmental presence, toxicity, and the need for monitoring these substances due to their ubiquity and potential health risks. This research underscores the importance of understanding the environmental impact of brominated organic compounds, including those related to this compound, to ensure effective pollution control and public health protection (Koch & Sures, 2018).
Advanced Materials and Sensing Technologies
The development of advanced materials and sensing technologies is another area where related brominated compounds play a crucial role. For instance, fluorescent chemosensors based on derivatives of brominated phenols have been designed for detecting various analytes, highlighting the potential of brominated compounds in creating sensitive and selective sensors. These advancements demonstrate the broader applicability of brominated compounds in scientific research beyond their traditional uses, potentially encompassing materials similar to this compound for innovative applications (Roy, 2021).
Mécanisme D'action
Target of Action
It’s known that biphenyl compounds are often used in organic synthesis and can be involved in various chemical reactions .
Mode of Action
The mode of action of 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The reaction involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
It’s known that biphenyl compounds can participate in various chemical reactions, including suzuki–miyaura coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s physical and chemical properties such as density (14±01 g/cm3), boiling point (2863±350 °C at 760 mmHg), and flash point (1269±259 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that biphenyl compounds can participate in various chemical reactions, potentially leading to the formation of new compounds with different properties .
Action Environment
The action, efficacy, and stability of 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action and efficacy.
Propriétés
IUPAC Name |
1-bromo-3,5-difluoro-2-(3-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2/c1-8-3-2-4-9(5-8)13-11(14)6-10(15)7-12(13)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEYBBKNCOXFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


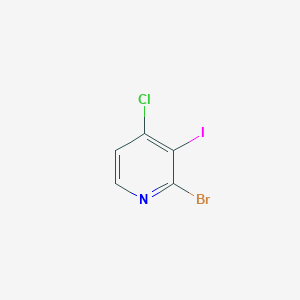


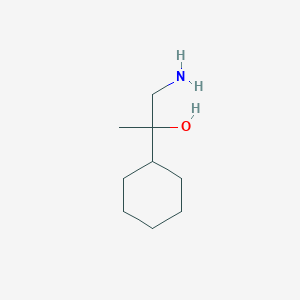
![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B3210514.png)
